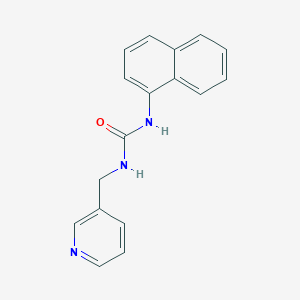

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea

描述

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea is a urea derivative featuring a naphthalen-1-yl group and a pyridin-3-ylmethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme modulation and receptor binding. The pyridin-3-ylmethyl moiety introduces a heteroaromatic system, which may participate in hydrogen bonding or π-π interactions in biological systems .

属性

CAS 编号 |

53102-03-7 |

|---|---|

分子式 |

C17H15N3O |

分子量 |

277.32 g/mol |

IUPAC 名称 |

1-naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C17H15N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-11H,12H2,(H2,19,20,21) |

InChI 键 |

OXIIEMNQLBAJHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CN=CC=C3 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 1-萘-1-基-3-(吡啶-3-基甲基)脲的合成通常涉及 3-氨基吡啶与 1-萘基异氰酸酯的反应。 该反应在受控条件下进行,通常需要在约 50°C 下加热 1.5 小时 。该反应可以使用碳酰二咪唑作为偶联剂进行催化,以提高产物的产率和纯度。

工业生产方法: 虽然该化合物的具体工业生产方法没有广泛记录,但一般方法涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和催化剂的使用,以实现更高的产率和成本效益。

化学反应分析

反应类型: 1-萘-1-基-3-(吡啶-3-基甲基)脲会发生各种化学反应,包括:

氧化: 该化合物可以使用强氧化剂进行氧化,导致形成相应的氧化衍生物。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行,导致形成还原的脲类衍生物。

取代: 该化合物可以参与取代反应,其中萘环或吡啶环上的官能团被其他基团取代。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾或三氧化铬。

还原: 无水溶剂中的氢化铝锂或硼氢化钠。

取代: 卤化剂(如溴或氯),在催化剂的存在下。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生萘醌衍生物,而还原可能会产生胺衍生物。

科学研究应用

1-萘-1-基-3-(吡啶-3-基甲基)脲在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂的有机分子和杂环化合物的构建块。

生物学: 该化合物已显示出作为某些酶抑制剂的潜力,使其在生物化学研究中非常有用。

医学: 研究表明它可能是一种抗病毒剂,特别是针对 SARS-CoV 和 HIV-1 等 RNA 病毒.

工业: 它用于开发具有特定光致发光特性的新材料.

作用机制

1-萘-1-基-3-(吡啶-3-基甲基)脲的作用机制涉及它与特定分子靶标的相互作用。例如,作为一种酶抑制剂,它与酶的活性位点结合,阻止底物结合和随后的催化活性。这种抑制会影响各种生化途径,从而导致所需的治疗或研究结果。

类似化合物:

- 1-萘-1-基-3-(吡啶-4-基甲基)脲

- 1-萘-1-基-3-(吡啶-2-基甲基)脲

- 1-萘-1-基-3-(吡啶-3-基甲基)硫脲

独特性: 1-萘-1-基-3-(吡啶-3-基甲基)脲因其特定的结构构型而脱颖而出,赋予其独特的光致发光特性和酶抑制活性。 它能够形成稳定的自组装体,以及其双发射特性,使其在材料科学和生物化学研究中特别有价值 .

相似化合物的比较

Comparison with Similar Compounds

Physicochemical Properties

*Calculated based on structural formula; †Estimated using PubChem tools.

Key Substituent Effects

- Naphthalen-1-yl vs.

- Pyridin-3-ylmethyl vs. Phenylethyl : The pyridine nitrogen enables hydrogen bonding, whereas phenylethyl relies on hydrophobic interactions .

- Sulfonyl/Piperazinyl vs. Nitro : Polar sulfonamide groups enhance solubility, while nitro groups modulate electronic properties for enzymatic activity .

生物活性

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea is a compound that combines naphthalene and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H12N2O. Its structure features a urea functional group substituted with naphthalene and pyridine rings, contributing to its unique chemical behavior and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The urea group allows for binding to enzyme active sites, potentially inhibiting their activity or modulating receptor functions. This interaction is crucial for its anticancer and antibacterial properties, as it can disrupt essential cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can improve antiproliferative activity against various cancer cell lines, including HeLa and A549, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.058 |

| Similar Pyridine Derivative | A549 | 0.035 |

| Another Analogue | MDA-MB-231 | 0.021 |

The presence of both naphthalene and pyridine rings enhances π-π stacking interactions with biological targets, which may contribute to their increased efficacy.

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Similar urea derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antibacterial Activity of Urea Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| Similar Urea Derivative | Escherichia coli | 0.025 |

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Anticancer Study : A study evaluated the compound's effect on HeLa cells, revealing a significant reduction in cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Efficacy : Another research project tested various urea derivatives against multiple bacterial strains, confirming the effectiveness of this compound in inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。